molecular formula C11H17NOS B13649394 (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine

Cat. No.: B13649394
M. Wt: 211.33 g/mol
InChI Key: PPJLYNZEHLCBTF-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that serves as an advanced building block in medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a 5-methylthiophen-2-yl moiety and a tetrahydro-2H-pyran-4-yl group, makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. While direct studies on this exact molecule are limited, research on structurally related compounds indicates significant potential in antiviral development. Specifically, compounds featuring similar heterocyclic architectures, such as trisubstituted pyrazines, have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses like Zika, Dengue, and West Nile virus . These inhibitors have demonstrated antiviral activity in both cellular assays and animal models, highlighting the value of such chemotypes in probing viral targets . Furthermore, the synthesis of novel bioactive molecules often relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to assemble diverse chemical libraries for biological screening . This compound is presented as a key intermediate for researchers exploring these and other therapeutic areas, facilitating the discovery of new pharmacological leads.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

(5-methylthiophen-2-yl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C11H17NOS/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11H,4-7,12H2,1H3

InChI Key

PPJLYNZEHLCBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2CCOCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the methanamine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene and methanamine derivatives.

Scientific Research Applications

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS 1052519-53-5)

  • Structural Differences : The methyl group on the thiophene ring is at the 3-position instead of the 5-position (as in the target compound). This positional isomerism can significantly alter electronic properties and steric interactions.
  • Molecular Formula: C₁₁H₁₈ClNOS (hydrochloride salt form) vs. C₁₁H₁₇NOS (free base of the target compound). The hydrochloride salt enhances water solubility, a critical factor in pharmaceutical formulations .
  • Synthetic Relevance : Parchem Chemicals lists this compound as a commercially available intermediate, suggesting its utility in medicinal chemistry workflows. The THP moiety likely contributes to metabolic stability compared to simpler aliphatic amines.

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS 1248404-56-9)

  • Substituent Linkage : The THP group is connected via an ether bond (oxy group) at the pyridine’s 6-position, whereas the target compound has a direct bond to the thiophene. This ether linkage may reduce lipophilicity compared to the direct C–S bond in the thiophene analog .
  • Molecular Weight : 208.26 g/mol (pyridine derivative) vs. ~211.3 g/mol (target compound). The difference in molecular weight could influence pharmacokinetic properties such as membrane permeability.

2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one

  • Structural Features: Shares a thiophene moiety but incorporates a tetrahydropyrimidinone core instead of the THP group. The presence of an imino group and ketone functionality introduces polar interactions absent in the target compound.
  • Synthetic Yield: Reported at 50% with a melting point of 270–272°C, indicating moderate synthetic efficiency and high thermal stability.

Key Comparative Data Table

Parameter Target Compound (5-Methylthiophen-2-yl-THP-methanamine) (3-Methylthiophen-2-yl-THP-methanamine HCl) (6-(THP-oxy)pyridin-2-yl)methanamine
CAS Number Not available 1052519-53-5 1248404-56-9
Molecular Formula C₁₁H₁₇NOS C₁₁H₁₈ClNOS C₁₁H₁₆N₂O₂
Molecular Weight (g/mol) ~211.3 259.8 208.26
Key Functional Groups Thiophene (5-Me), THP, amine Thiophene (3-Me), THP, amine (HCl salt) Pyridine, THP-ether, amine
Synthetic Yield Not reported Commercially available (no yield data) Not reported

Implications of Structural Variations

  • Solubility : The hydrochloride salt form of the 3-methyl analog improves aqueous solubility, a property that could be leveraged for the target compound in formulation studies.
  • Heterocycle Impact : Replacing thiophene with pyridine (as in CAS 1248404-56-9) introduces a basic nitrogen, which may alter pKa and bioavailability .

Biological Activity

Introduction

The compound (5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine , with the molecular formula C11_{11}H17_{17}NOS, is an organic molecule notable for its unique structural features that combine a thiophene ring and a tetrahydropyran moiety. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, which can influence electronic properties and reactivity.
  • Tetrahydropyran Moiety : A six-membered ring that contributes to the compound's overall stability and potential interactions with biological targets.
  • Methanamine Group : This functional group provides sites for further chemical modifications, enhancing the compound's versatility in medicinal chemistry.

Pharmacological Properties

Case Studies

  • Cell Viability Studies : In a controlled study, the viability of cultured cells was assessed after exposure to the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations could induce apoptosis or necrosis in target cells .
  • Antioxidant Efficacy : Another study highlighted the ability of related compounds to scavenge free radicals effectively. The antioxidant activity was quantified using assays that measure the reduction of reactive oxygen species (ROS), demonstrating a protective effect against oxidative damage .
  • Comparative Analysis with Similar Compounds : Research comparing (5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine with other thiophene-containing compounds revealed that structural modifications significantly impact biological activity. Compounds with similar scaffolds exhibited varying degrees of antimicrobial and cytotoxic effects based on their substituents and functional groups .

Data Tables

PropertyObservation
Molecular Weight211.33 g/mol
Antioxidant ActivityEffective scavenging of free radicals
CytotoxicityDose-dependent reduction in cell viability
Antimicrobial ActivityPotential against various bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine?

  • Answer: The compound can be synthesized via reductive amination using 5-methylthiophene-2-carbaldehyde and tetrahydro-2H-pyran-4-ylmethanamine, with sodium borohydride or lithium aluminum hydride as reducing agents. Alternative routes include coupling reactions between pre-functionalized thiophene and tetrahydropyran intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to achieve yields >70%, as demonstrated in studies of analogous compounds .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) validates molecular weight (207.27 g/mol), and X-ray crystallography (if crystalline) resolves stereochemical details. These methods align with protocols used for structurally similar amines .

Q. How does the tetrahydropyran moiety influence the compound’s physicochemical properties?

  • Answer: The tetrahydropyran ring introduces steric hindrance and modulates electronic properties via its oxygen atom, enhancing solubility in polar solvents compared to purely aromatic analogs. This moiety also stabilizes the compound’s conformation, as observed in comparative studies of thiophene-tetrahydropyran hybrids .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity?

  • Answer: Use microdilution assays (e.g., broth dilution) against Gram-positive/negative bacteria and fungi, with minimum inhibitory concentration (MIC) as the primary endpoint. Include positive controls (e.g., ciprofloxacin) and structurally related analogs (e.g., furan or benzene derivatives) to isolate the role of the thiophene-methyl group. Preliminary data suggest methyl-substituted thiophenes enhance activity against Staphylococcus aureus .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer: Discrepancies (e.g., variable MIC values) may arise from differences in assay conditions (pH, inoculum size) or impurities. Validate results via:

  • Replicating studies under standardized protocols (CLSI guidelines).
  • Synthesizing derivatives to isolate the impact of specific functional groups (e.g., methyl vs. trifluoromethyl substituents).
  • Cross-referencing with computational models (e.g., molecular docking) to predict target binding consistency .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

  • Answer: Employ molecular docking (AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes for metabolism prediction. Use QSAR models to estimate logP (lipophilicity) and BBB permeability. ADME studies in silico (SwissADME) can highlight potential issues like poor oral bioavailability, guiding structural optimization .

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

  • Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets (e.g., bacterial enzymes). Knockout microbial strains or siRNA silencing in mammalian cells can confirm target relevance. Comparative transcriptomics/proteomics of treated vs. untreated cells identifies downstream pathways affected .

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